1-Bromo-2-fluoro-4-iodo-5-nitrobenzene
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Overview
Description
1-Bromo-2-fluoro-4-iodo-5-nitrobenzene is an aromatic compound with the molecular formula C6H2BrFINO2 and a molecular weight of 345.89 g/mol . This compound is characterized by the presence of bromine, fluorine, iodine, and nitro functional groups attached to a benzene ring. It is a solid at room temperature and is used in various chemical synthesis processes due to its unique reactivity.
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Sequential introduction of bromine, fluorine, and iodine atoms through electrophilic aromatic substitution reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-2-fluoro-4-iodo-5-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, fluorine, or iodine) are replaced by other nucleophiles. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, can be used to form carbon-carbon bonds by replacing the halogen atoms with various organic groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-fluoro-4-iodo-5-nitrobenzene is utilized in various scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene in chemical reactions involves the electrophilic nature of the halogen and nitro groups. These groups can activate the benzene ring towards nucleophilic attack, allowing for selective substitution reactions. The nitro group, being an electron-withdrawing group, also influences the reactivity of the compound by stabilizing the transition state during electrophilic aromatic substitution .
Comparison with Similar Compounds
1-Bromo-2-fluoro-4-iodo-5-nitrobenzene can be compared with other halogenated nitrobenzenes, such as:
4-Bromo-1-fluoro-2-nitrobenzene: Similar in structure but lacks the iodine atom, making it less reactive in certain cross-coupling reactions.
1-Bromo-2-nitrobenzene: Lacks both fluorine and iodine atoms, resulting in different reactivity and applications.
1-Bromo-4-nitrobenzene: Another related compound with different substitution patterns, affecting its chemical behavior and uses.
The presence of multiple halogen atoms in this compound makes it unique, offering diverse reactivity and making it a valuable intermediate in various synthetic processes.
Properties
IUPAC Name |
1-bromo-2-fluoro-4-iodo-5-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFINO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZPOZOFBGRDLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)I)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFINO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681983 |
Source
|
Record name | 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.89 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226808-77-0 |
Source
|
Record name | 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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